PKC-iota-IN-19
Description
Properties
Molecular Formula |
C21H22N6O |
|---|---|
Molecular Weight |
374.45 |
IUPAC Name |
2-Amino-5-(3-(piperazin-1-yl)phenyl)-N-(pyridin-4-yl)nicotinamide |
InChI |
InChI=1S/C21H22N6O/c22-20-19(21(28)26-17-4-6-23-7-5-17)13-16(14-25-20)15-2-1-3-18(12-15)27-10-8-24-9-11-27/h1-7,12-14,24H,8-11H2,(H2,22,25)(H,23,26,28) |
InChI Key |
YDMJAALVMGFGRY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=NC=C1)C2=C(N)N=CC(C3=CC=CC(N4CCNCC4)=C3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PKC-iota-IN 19; PKC iota-IN-19; PKC-iota-IN-19 |
Origin of Product |
United States |
Mechanism of Pkc ι in Cellular Transformation and Disease Progression
PKC-ι Signaling Pathways and Molecular Effectors in Oncogenesis
PKC-ι exerts its oncogenic functions by modulating a complex network of signaling pathways and interacting with various molecular effectors. Its central role in cancer is underscored by its ability to influence cell survival, proliferation, invasion, and resistance to apoptosis.
Regulation of the Rac1-MEK/ERK1/2 Signaling Axis
A crucial mechanism through which PKC-ι promotes cancer is by activating the Rac1-MEK/ERK1/2 signaling pathway. nih.govaacrjournals.org This axis is fundamental for transformed growth in several cancers, including non-small cell lung carcinoma (NSCLC) and pancreatic ductal adenocarcinoma (PDAC). aacrjournals.orgatlasgeneticsoncology.org In NSCLC, PKC-ι can form an oncogenic complex with Par6 and the guanine (B1146940) nucleotide exchange factor Ect2, leading to the activation of the small GTPase Rac1. atlasgeneticsoncology.org Activated Rac1 then stimulates the downstream kinases MEK and ERK1/2, which in turn promote cell proliferation and invasion. nih.govatlasgeneticsoncology.org Studies have shown that inhibition of PKC-ι expression in pancreatic cancer cells blocks their transformed growth, and this effect can be rescued by the expression of a constitutively active form of Rac1 in a MEK-dependent manner. nih.gov This highlights the critical role of the PKC-ι/Rac1/MEK/ERK1/2 cascade in driving the malignant phenotype. nih.gov Furthermore, high levels of both PKC-ι and phosphorylated ERK are associated with poor survival in pancreatic cancer patients. nih.gov
Table 1: Role of the PKC-ι/Rac1-MEK/ERK1/2 Axis in Cancer
| Cancer Type | Key Findings | References |
| Pancreatic Cancer | PKC-ι is overexpressed and correlates with poor survival. It drives transformed growth and invasion through the Rac1-MEK/ERK1/2 pathway. | nih.gov |
| Non-Small Cell Lung Cancer | PKC-ι forms a complex with Par6 and Ect2 to activate Rac1, leading to MEK/ERK signaling and promoting transformed growth and invasion. | atlasgeneticsoncology.org |
| Colon Cancer | PKC-ι acts as a downstream effector of oncogenic Ras, contributing to carcinogenesis through pathways that include the activation of Rac1 and MEK. | aacrjournals.org |
Involvement in the NF-κB Pathway
PKC-ι is also a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is critical for promoting cell survival and inflammation. abcam.comsinobiological.com In some cellular contexts, PKC-ι can activate the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB. abcam.com This allows the NF-κB transcription factor to translocate to the nucleus and activate the expression of genes involved in cell survival and anti-apoptosis. abcam.com For instance, in response to nerve growth factor (NGF), PKC-ι acts downstream of the kinase Src to phosphorylate and activate IRAK1, which subsequently activates NF-κB and promotes neuronal cell survival. uniprot.org The ability of PKC-ι to activate NF-κB contributes significantly to its anti-apoptotic functions and its role in promoting resistance to chemotherapy in cancer cells. researchgate.netimrpress.com
Interplay with PI3K/AKT Signaling
PKC-ι exhibits a significant interplay with the PI3K/AKT signaling pathway, another critical regulator of cell growth, proliferation, and survival. abcam.com In glioblastoma cells, PKC-ι may function downstream of PI3K and PDPK1 to promote cell survival. uniprot.orggenecards.org Furthermore, in high-grade serous ovarian cancer, PKC-ι has been shown to drive glycolysis through the PI3K/AKT/mTOR signaling pathway. researchgate.netnih.gov Inhibition of PKC-ι in these cancer cells suppressed proliferation and induced apoptosis, highlighting the importance of this signaling axis. nih.gov A recent study in clear cell renal cell carcinoma demonstrated that inhibiting PKC-ι disrupts its association with Akt1, leading to reduced activation of downstream targets like c-Myc. frontiersin.org This suggests that the interaction between PKC-ι and the PI3K/AKT pathway is a crucial node in the regulation of cancer cell metabolism and survival.
Modulation of Wnt/β-catenin Pathway
While the direct and extensive role of PKC-iota in modulating the Wnt/β-catenin pathway is still an area of active investigation, some evidence suggests a potential interplay. The Wnt/β-catenin pathway is crucial for embryonic development and its dysregulation is a hallmark of many cancers. frontiersin.org The central player, β-catenin, is involved in both cell-cell adhesion and as a transcriptional co-activator. frontiersin.orgnih.gov Different PKC isoforms have been shown to regulate β-catenin in various ways. For example, PKCα can promote the degradation of β-catenin, thereby inhibiting Wnt signaling. frontiersin.orgnih.gov Conversely, PKCε has been shown to stabilize β-catenin. nih.gov Given the diverse roles of PKC isoforms, it is plausible that PKC-ι could also influence Wnt/β-catenin signaling, although specific mechanisms are yet to be fully elucidated.
Association with MAPK/JNK Pathway and AP-1 Complex
Recent research has uncovered a significant association between PKC-ι and the MAPK/JNK (c-Jun N-terminal kinase) pathway, which culminates in the activation of the AP-1 (Activator Protein-1) transcription factor complex. aacrjournals.org In triple-negative breast cancer, PKC-ι has been shown to regulate an oncogenic positive feedback loop involving the MAPK/JNK pathway, the AP-1 complex, and the pro-inflammatory cytokine TNF-α. aacrjournals.orgscilit.com The JNK pathway, when activated, phosphorylates and activates c-Jun, a key component of the AP-1 complex. aacrjournals.orgresearcher.life The activated AP-1 complex then drives the expression of genes involved in proliferation, apoptosis, and metastasis. aacrjournals.orgresearcher.life Furthermore, AP-1 can stimulate the production of TNF-α, which in turn can further activate the MAPK/JNK pathway, creating a self-reinforcing oncogenic loop. aacrjournals.org Studies using specific inhibitors of PKC-ι have demonstrated that its inhibition leads to a reduction in the phosphorylation and activation of JNK and its downstream targets, thereby disrupting this positive feedback loop. aacrjournals.orgscilit.com
Table 2: PKC-ι Regulation of the MAPK/JNK/AP-1 Axis in Triple-Negative Breast Cancer
| Biomarker | Role in Pathway | Effect of PKC-ι Inhibition | References |
| PKC-ι | Regulates the positive feedback loop | Downregulates the entire loop | aacrjournals.orgscilit.com |
| JNK | Activates c-Jun | Reduced phosphorylation and activation | aacrjournals.org |
| c-Jun | Key component of AP-1 complex | Reduced expression and activation | scilit.com |
| AP-1 Complex | Drives oncogenic gene expression | Reduced activity | aacrjournals.orgresearcher.life |
| TNF-α | Stimulates the MAPK/JNK pathway | Reduced expression | scilit.com |
PKC-ι Regulation of Pro-apoptotic Proteins (e.g., Bad)
A key mechanism by which PKC-ι promotes cell survival is through the direct regulation of pro-apoptotic proteins, most notably Bad (Bcl-2-associated death promoter). uniprot.org Bad is a member of the Bcl-2 family of proteins and, in its unphosphorylated state, it promotes apoptosis by binding to and inhibiting anti-apoptotic proteins like Bcl-xL. nih.gov PKC-ι can directly phosphorylate Bad at multiple serine residues. nih.gov This phosphorylation event leads to the inactivation of Bad, causing it to be sequestered in the cytoplasm by 14-3-3 proteins. nih.gov This prevents Bad from interacting with Bcl-xL at the mitochondria, thereby blocking the apoptotic cascade and enhancing cell survival. nih.gov This mechanism has been particularly well-documented in non-small cell lung cancer, where PKC-ι-mediated phosphorylation of Bad contributes to chemoresistance. atlasgeneticsoncology.orgnih.gov In glioblastoma cells, PKC-ι is also thought to function downstream of PI3K/AKT signaling to phosphorylate and inhibit Bad, further underscoring the importance of this anti-apoptotic mechanism in different cancer types. uniprot.orggenecards.org
Interaction with Specific Protein Partners (e.g., Par6, pVHL, ECT2)
The oncogenic activity of PKC-ι is often mediated through its interaction with specific protein partners, which are crucial for its function and downstream signaling.
Par6 (Partitioning defective 6 homolog alpha): A key interacting partner of PKC-ι is Par6. The interaction between the PB1 domains of PKC-ι and Par6 is highly specific and essential for the oncogenic signaling of PKC-ι. nih.gov This complex formation is a critical event that activates downstream signaling cascades, including the Rac1-MEK-ERK pathway, which drives transformed growth and invasion in non-small cell lung cancer (NSCLC) cells. atlasgeneticsoncology.org The disruption of the PKC-ι/Par6 interaction has been shown to inhibit Rac1 activation and block the anchorage-independent growth of NSCLC cells. atlasgeneticsoncology.org In melanoma, PKC-ι stimulates epithelial-mesenchymal transition (EMT) through a TGFβ/Par6/RhoA pathway. nih.govnih.govresearchgate.net
pVHL (von Hippel-Lindau tumor suppressor): While the provided search results focus heavily on Par6 and ECT2, the direct interaction and functional relationship between PKC-ι and pVHL in the context of the provided outline are not extensively detailed in the initial search results. Further research is required to elucidate the specific mechanisms of their interaction.
ECT2 (Epithelial cell transforming sequence 2): The guanine nucleotide exchange factor (GEF) ECT2 is another critical partner for PKC-ι in promoting cancer. The genes for PKC-ι (PRKCI) and ECT2 are often co-amplified in NSCLC, leading to their concurrent overexpression. atlasgeneticsoncology.orgnih.gov PKC-ι phosphorylates ECT2, and they form a stable oncogenic complex with Par6. atlasgeneticsoncology.orgnih.gov This PKC-ι-Par6-ECT2 complex is crucial for the cytoplasmic mislocalization of ECT2 in NSCLC cells, where it activates Rac1, a key regulator of cell motility and invasion. nih.govnih.gov The knockdown of either PKC-ι or Par6 leads to the redistribution of ECT2 to the nucleus and a loss of the transformed phenotype. nih.gov This demonstrates a clear functional link where the PKC-ι-Par6 complex regulates the oncogenic potential of ECT2. nih.gov
| Interacting Protein | Cancer Type(s) | Role of Interaction | Downstream Effects |
| Par6 | NSCLC, Melanoma | Forms an oncogenic complex with PKC-ι | Activation of Rac1-MEK-ERK and TGFβ/RhoA pathways, promoting transformation, invasion, and EMT. atlasgeneticsoncology.orgnih.govnih.govresearchgate.net |
| ECT2 | NSCLC | Forms an oncogenic complex with PKC-ι and Par6 | Cytoplasmic mislocalization and activation of ECT2, leading to Rac1 activation and driving proliferation and invasion. atlasgeneticsoncology.orgnih.govnih.gov |
| pVHL | - | Not detailed in search results | - |
PKC-ι Contributions to Cancer Hallmarks
PKC-ι is deeply implicated in promoting the hallmark capabilities of cancer cells, contributing significantly to tumor development and progression.
Regulation of Cell Proliferation and Cell Cycle Progression (e.g., Cyclin E)
PKC-ι plays a crucial role in driving the proliferation of cancer cells by influencing cell cycle progression. nih.govnih.gov In several cancer types, including glioma and neuroblastoma, PKC-ι is involved in rapid cell proliferation. nih.gov One of the mechanisms by which PKC-ι promotes cell cycle progression is through the regulation of cyclins and cyclin-dependent kinases (CDKs). For instance, PKC-ι may target cyclin E, a key regulator of the G1/S transition in the cell cycle. nih.govaacrjournals.org In ovarian cancer, increased PKC-ι protein levels have been associated with increased cyclin E expression. aacrjournals.org Furthermore, in neuroblastoma cells, PKC-ι has been shown to phosphorylate and activate CDK7, which in turn phosphorylates other CDKs like CDK2, promoting cell proliferation. nih.gov Inhibition of PKC-ι can lead to cell cycle arrest, as seen in prostate cancer cells where PKC-ι knockdown caused a G0/G1 arrest. nih.gov
Influence on Cell Migration, Invasion, and Metastasis
A critical aspect of cancer progression is the ability of tumor cells to migrate, invade surrounding tissues, and metastasize to distant organs. PKC-ι is a key driver of these processes in various cancers. nih.govaacrjournals.orgnih.gov In esophageal squamous cell carcinoma (ESCC), silencing of PKC-ι was found to inhibit cell migration and invasion. aacrjournals.orgnih.gov Similarly, in melanoma, inhibition of PKC-ι significantly reduced cell migration and invasion. nih.govnih.govresearchgate.net The pro-metastatic function of PKC-ι is often linked to its role in activating signaling pathways that control the cytoskeleton and cell adhesion. For example, the PKC-ι-Par6-Rac1 signaling axis is a recurring theme in promoting invasion. nih.gov In pancreatic cancer, inhibition of PKC-ι expression in orthotopic tumors significantly reduced metastasis. mayo.edu
Role in Angiogenesis
The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. PKC-ι has been shown to play a role in this process. In pancreatic cancer, the inhibition of PKC-ι expression in tumors led to a significant reduction in tumor angiogenesis. mayo.edu While the direct mechanisms of PKC-ι in angiogenesis are still being fully elucidated, it is known that other PKC isoforms, such as PKCα, can promote the angiogenic activity of endothelial cells by inducing the expression of vascular endothelial growth factor (VEGF). oup.comnih.gov It is plausible that PKC-ι may employ similar or distinct pathways to contribute to the angiogenic switch in tumors.
Impact on Apoptosis and Chemoresistance Mechanisms
PKC-ι is a significant survival factor for cancer cells, protecting them from programmed cell death (apoptosis) and contributing to resistance to chemotherapy. nih.govnih.gov In several cancer types, PKC-ι has been shown to be anti-apoptotic. nih.gov For example, in non-small cell lung cancer (NSCLC), PKC-ι enhances resistance to apoptosis induced by carcinogens by phosphorylating the pro-apoptotic protein BAD. atlasgeneticsoncology.org In chronic myeloid leukemia (CML) cells, PKC-ι confers resistance to chemotherapy-induced apoptosis through the activation of the NF-κB pathway. nih.gov Inhibition of PKC-ι can induce apoptosis in cancer cells, as demonstrated in neuroblastoma and prostate cancer. nih.govnih.gov However, in some contexts, such as certain ovarian cancer cell lines, overexpression of PKC-ι did not appear to affect the response to chemotherapy. aacrjournals.org
Contribution to Epithelial-Mesenchymal Transition (EMT)
Epithelial-mesenchymal transition (EMT) is a developmental program that is often hijacked by cancer cells to acquire migratory and invasive properties. PKC-ι is a key regulator of EMT. nih.govoncotarget.com In melanoma, PKC-ι stimulates EMT through the TGFβ/Par6/RhoA pathway, leading to the activation of Vimentin (B1176767), a mesenchymal marker. nih.govnih.govresearchgate.net Inhibition of PKC-ι in melanoma cells resulted in increased levels of the epithelial marker E-cadherin and decreased levels of Vimentin and Par6. nih.gov In cholangiocarcinoma, aPKC-ι is essential for the migration and invasion of cancer cells and contributes to TGF-β-induced EMT. oncotarget.com Studies in prostate cancer have also shown that the knockdown of PKC-ι downregulates mesenchymal markers like Snail1 and Vimentin while upregulating E-cadherin, thereby diminishing EMT. aacrjournals.org
| Cancer Hallmark | Role of PKC-ι | Key Mechanisms and Findings |
| Cell Proliferation & Cell Cycle | Promotes | Regulation of Cyclin E and activation of CDK7/CDK2 pathway. nih.govnih.govaacrjournals.orgnih.govnih.gov |
| Migration, Invasion & Metastasis | Promotes | Activation of PKC-ι-Par6-Rac1 signaling axis. nih.govnih.govnih.govresearchgate.netaacrjournals.orgnih.govmayo.edu |
| Angiogenesis | Promotes | Inhibition of PKC-ι reduces tumor angiogenesis in pancreatic cancer. mayo.edu |
| Apoptosis & Chemoresistance | Inhibits Apoptosis, Promotes Chemoresistance | Phosphorylation of BAD, activation of NF-κB pathway. nih.govatlasgeneticsoncology.orgnih.govaacrjournals.orgnih.govnih.gov |
| Epithelial-Mesenchymal Transition (EMT) | Promotes | Activation of TGFβ/Par6/RhoA pathway, regulation of E-cadherin and Vimentin. nih.govnih.govresearchgate.netoncotarget.comaacrjournals.org |
PKC-ι in Specific Cancer Types
The overexpression and aberrant activity of PKC-ι have been implicated in the pathogenesis of numerous specific cancers. Functional studies have demonstrated that PKC-ι is essential for the transformed phenotype of cancer cells in various tissues, including the lung, pancreas, ovaries, prostate, and breast. scispace.com
PKC-ι is a well-established oncogene in Non-Small Cell Lung Cancer (NSCLC). dovepress.com Its gene, PRKCI, is located on a chromosomal region (3q26) that is frequently amplified in NSCLC, leading to its overexpression in primary tumors. scispace.com Elevated PKC-ι levels are a strong predictor of poor prognosis; early-stage lung cancer patients with high PKC-ι expression are ten times more likely to die from the disease compared to those with low levels. spandidos-publications.com
The oncogenic mechanism of PKC-ι in NSCLC involves the formation of a complex with Par6, which in turn activates Rac1, a small GTPase. atlasgeneticsoncology.org This PKC-ι-Par6-Rac1 signaling axis is crucial for driving the transformed growth and invasion of NSCLC cells. atlasgeneticsoncology.org One of the key downstream effectors of this pathway is Matrix Metalloproteinase-10 (MMP-10), which is required for the invasive properties of these cancer cells. atlasgeneticsoncology.org Furthermore, PKC-ι enhances the resistance of NSCLC cells to apoptosis by phosphorylating the pro-apoptotic protein BAD. atlasgeneticsoncology.org Nicotine, a major component of tobacco, can activate PKC-ι, which promotes the migration and invasion of lung cancer cells. publisherspanel.com
| Aspect | Key Findings | References |
|---|---|---|
| Prognostic Significance | High PKC-ι expression correlates with a significantly poorer survival rate in patients. | spandidos-publications.com |
| Oncogenic Signaling | Forms a complex with Par6 and Ect2 to activate Rac1, driving transformation and invasion. | atlasgeneticsoncology.org |
| Apoptosis Resistance | Phosphorylates the pro-apoptotic protein BAD, promoting cell survival. | atlasgeneticsoncology.org |
| Metastasis | Regulates Focal Adhesion Kinase (FAK) ubiquitination, and its inhibition reduces cancer cell migration. | dovepress.com |
| Chemoresistance | Regulates Bcl-x splicing to promote the expression of the anti-apoptotic Bcl-x(L) protein. | nih.gov |
In pancreatic cancer, PKC-ι is highly overexpressed and plays a critical role in the early stages of the disease. plos.orgnih.gov Acinar-to-ductal metaplasia (ADM) is a precursor to Pancreatic Ductal Adenocarcinoma (PDAC), and PKC-ι expression is elevated in these early metaplastic lesions. plos.orgmdpi.com The oncogenic K-ras gene, a key driver of pancreatic cancer, induces PKC-ι expression. mdpi.com
PKC-ι is required for the transformed growth and tumorigenicity of pancreatic cancer cells. nih.gov Its inhibition significantly reduces both TGF-α- and K-ras-mediated ADM. nih.gov Mechanistically, PKC-ι functions upstream of Notch activation, a critical pathway in ADM. plos.org It mediates its effects by inducing the expression of Matrix Metalloproteinase-7 (MMP-7), which in turn is necessary for Notch activation. plos.orgnih.gov This establishes a K-ras-PKC-ι-MMP-7-Notch signaling axis that drives the initiation of pancreatic neoplasia. nih.gov Furthermore, PKC-ι is required for maintaining the transformed phenotype in established pancreatic cancer cells, in part by activating a Rac1-MEK/ERK signaling pathway. atlasgeneticsoncology.org
| Aspect | Key Findings | References |
|---|---|---|
| Early Neoplasia | Expression is elevated in K-ras-induced ADM and PanIN lesions, marking it as an early indicator. | nih.govmdpi.com |
| Signaling Axis | Participates in a K-ras-PKC-ι-MMP-7 signaling pathway that leads to Notch activation, promoting ADM. | nih.gov |
| Tumor Growth | Required for the transformed growth and tumorigenesis of PDAC cells. | plos.orgoncotarget.com |
| Cell Signaling | Activates a Rac1→ERK signaling pathway to promote transformed growth and invasion. | oncotarget.com |
| Autophagy | Promotes autophagy in pancreatic epithelial cells, and its inhibition blocks progression to adenocarcinoma. | mdpi.com |
The gene for PKC-ι, PRKCI, is frequently amplified in ovarian cancer as part of the 3q26 amplicon, leading to its overexpression. atlasgeneticsoncology.org This overexpression is correlated with higher tumor stage and reduced survival time, suggesting PKC-ι is involved in tumor progression and aggressiveness. atlasgeneticsoncology.orgresearchgate.net
PKC-ι plays a crucial role in maintaining a tumor-initiating cell phenotype, which is required for ovarian tumorigenesis. oncotarget.com It promotes tumor progression by deregulating cyclin E, a key cell cycle regulator. nih.gov A phosphoinositide 3-kinase (PI3K)-dependent signaling pathway activates PKC-ι, which in turn perpetuates the deregulation of cyclin E. nih.gov Knockdown of PKC-ι in serous ovarian cancer cells leads to decreased proliferation and a G1 cell cycle arrest. nih.gov Overexpression of PKC-ι, on the other hand, can promote the transformation of murine ovarian surface epithelium. atlasgeneticsoncology.org
| Aspect | Key Findings | References |
|---|---|---|
| Gene Amplification | The PRKCI gene is frequently amplified, leading to PKC-ι overexpression. | atlasgeneticsoncology.org |
| Prognosis | PKC-ι expression correlates with advanced tumor stage and poor patient survival. | atlasgeneticsoncology.org |
| Tumorigenesis | Maintains a tumor-initiating cell phenotype required for tumor growth. | oncotarget.com |
| Cell Cycle Control | Deregulates cyclin E via a PI3K-dependent signaling pathway, promoting proliferation. | nih.gov |
In prostate cancer, PKC-ι is significantly overexpressed in cancerous tissues compared to non-invasive tissues, indicating it may serve as a prognostic biomarker for disease progression. spandidos-publications.com It is essential for the survival and proliferation of prostate cancer cells, acting through the activation of the NF-κB and PI3K/AKT signaling pathways. spandidos-publications.comtandfonline.com Inhibition of PKC-ι leads to reduced NF-κB translocation to the nucleus and promotes apoptosis in cancer cells, while having less effect on normal prostate cells. spandidos-publications.com
PKC-ι is also deeply involved in the metastatic process. It facilitates prostate cancer cell motility and invasion by inducing epithelial-mesenchymal transition (EMT). researchgate.net A key mechanism is the activation of Vimentin, an intermediate filament protein involved in cell migration. tandfonline.com PKC-ι directly phosphorylates Vimentin at multiple sites, which is essential for regulating its dynamics during metastasis. tandfonline.com Knockdown of PKC-ι reduces cell migration and invasion while altering the levels of EMT markers like E-cadherin and Vimentin. researchgate.net
| Aspect | Key Findings | References |
|---|---|---|
| Overexpression | Significantly overexpressed in prostate cancer tissues compared to benign tissues. | spandidos-publications.com |
| Cell Survival | Promotes survival and proliferation through the NF-κB and PI3K/AKT pathways. | spandidos-publications.comtandfonline.com |
| Metastasis | Induces epithelial-mesenchymal transition (EMT) to enhance cell motility and invasion. | researchgate.net |
| Vimentin Regulation | Directly phosphorylates and activates Vimentin, facilitating metastatic processes. | tandfonline.com |
| Tumor Growth | Promotes cancer cell growth in an autocrine manner through the transcriptional activation of Interleukin-6 (IL-6). | researchgate.net |
PKC-ι is a significant driver of invasion and metastasis in aggressive breast cancer subtypes like Triple Negative Breast Cancer (TNBC). frontiersin.orgnih.gov In TNBC, which lacks common therapeutic targets, PKC-ι signaling promotes tumor growth and invasion. nih.gov Its depletion in highly invasive TNBC cells induces a mesenchymal-to-epithelial transition (MET)-like response, inhibiting their invasive potential. nih.gov
The mechanism involves the regulation of key cellular components. Inhibition of PKC-ι leads to an increase in the cell adhesion molecule E-cadherin and a decrease in the mesenchymal marker vimentin and the polarity protein Par6. frontiersin.org Cytokines such as TGF-β and IL-1β can activate PKC-ι signaling, which in turn impairs the nuclear localization of NF-κB p65 (RelA), modulating gene expression to regulate invasion. nih.gov Furthermore, PKC-ι controls the trafficking of membrane type 1-matrix metalloproteinase (MT1-MMP) to the cell surface, a critical step for extracellular matrix degradation and invasion. pnas.org In hormone receptor-negative breast tumors, PKC-ι and MT1-MMP are often co-upregulated, which is associated with a higher risk of metastasis. pnas.org
| Aspect | Key Findings | References |
|---|---|---|
| Invasion & Metastasis | Promotes invasion in Triple Negative Breast Cancer (TNBC) by regulating epithelial-mesenchymal transition (EMT). | frontiersin.orgnih.gov |
| EMT Regulation | Inhibition increases E-cadherin levels and decreases vimentin and Par6. | frontiersin.org |
| Signaling Pathway | Activated by cytokines (TGFβ, IL-1β) and regulates NF-κB p65 (RelA) nuclear localization. | nih.gov |
| Matrix Degradation | Controls the trafficking of MT1-MMP to the plasma membrane, enabling extracellular matrix breakdown. | pnas.org |
In Hepatocellular Carcinoma (HCC), both the gene and protein expression of PKC-ι are significantly higher in tumor tissues compared to adjacent non-cancerous tissues. nih.gov The accumulation of PKC-ι in the cytoplasm of HCC cells is closely related to poor pathological differentiation, larger tumor size, and increased invasion and metastasis. nih.gov This suggests that cytoplasmic PKC-ι levels could serve as a prognostic marker for the metastatic potential of HCC. nih.gov
The accumulation of PKC-ι disrupts the formation of proper cell-cell junctions. nih.gov It also leads to a reduction in E-cadherin and an increase in cytoplasmic beta-catenin, molecules that are critical for cell adhesion and signaling. nih.gov This disruption of cell polarity and adhesion contributes to the invasive phenotype of HCC. nih.gov Additionally, certain genetic variations, or single nucleotide polymorphisms (SNPs), in the PRKCI gene have been associated with an increased risk of developing HCV-induced HCC, highlighting a genetic predisposition component. nih.govresearchgate.net
| Aspect | Key Findings | References |
|---|---|---|
| Expression & Prognosis | Higher expression in HCC tissues correlates with poor differentiation, tumor size, invasion, and metastasis. | nih.gov |
| Cell Adhesion | Accumulation in the cytoplasm disrupts adherens junctions, reduces E-cadherin, and increases cytoplasmic beta-catenin. | nih.gov |
| Genetic Risk | A specific SNP (rs1199520604) in the PRKCI gene is identified as a risk factor for HCV-induced HCC. | nih.govresearchgate.net |
Glioblastoma
Protein Kinase C iota (PKC-ι) is a critical player in the pathology of glioblastoma (GBM), the most aggressive type of brain tumor. Research indicates that PKC-ι is frequently overexpressed and highly activated in glioblastoma cells and patient-derived glioblastoma stem-like cells when compared to normal brain tissue. mdpi.com This aberrant activity contributes significantly to multiple facets of glioblastoma's aggressive behavior, including proliferation, survival, invasion, and therapeutic resistance. mdpi.com
The proliferation of glioblastoma cells is partly driven by a signaling cascade involving PKC-ι. oup.com Studies have shown that PKC-ι can directly associate with and phosphorylate Cyclin-Dependent Kinase 7 (Cdk7), which in turn phosphorylates Cdk2, promoting cell cycle progression. oup.com This pathway is often initiated by upstream aberrations in the PI3K pathway, a common feature in gliomas. oup.comnih.gov Silencing PKC-ι has been demonstrated to decrease the proliferation of glioma cells. nih.gov
PKC-ι also plays a crucial role in promoting glioblastoma cell survival by inhibiting apoptosis. One key mechanism involves the regulation of the pro-apoptotic protein Bad. mdpi.comnih.gov PKC-ι, acting as a downstream mediator of the PI3K/PDK1 pathway, directly phosphorylates Bad at specific serine residues (Ser-112, Ser-136, and Ser-155). nih.gov This phosphorylation inactivates Bad, preventing it from forming a dimer with the anti-apoptotic protein Bcl-XL and thereby suppressing the apoptotic cascade. nih.gov
Furthermore, PKC-ι is implicated in the motility and invasion of glioblastoma cells by coordinating the formation of the leading-edge lamellipod, a critical structure for cell movement. mdpi.com Its role in chemoresistance is also notable; elevated PKC-ι levels have been shown to increase resistance to the chemotherapy drug cisplatin (B142131) by suppressing the GMFβ/p38 MAPK signaling pathway. mdpi.com The combination of PKC-ι inhibitors, such as ICA-1, with standard treatments like temozolomide (B1682018) has been found to reduce glioblastoma cell invasion and tumor growth in mouse models. mdpi.com
Table 1: Role of PKC-ι in Glioblastoma
| Cellular Process | Mechanism | Key Interacting Proteins | Upstream Activators | Downstream Effects | Supporting Evidence |
| Proliferation | Phosphorylation and activation of cell cycle kinases. | Cdk7, Cdk2 | PI3K | Promotes cell cycle progression. | oup.com |
| Survival | Phosphorylation and inhibition of pro-apoptotic proteins. | Bad, Bcl-XL | PI3K, PDK1 | Inhibits apoptosis. | mdpi.comnih.gov |
| Invasion & Motility | Coordination of lamellipod formation. | RhoB | PI3K | Enhances cell migration. | mdpi.commdpi.com |
| Chemoresistance | Suppression of stress-activated signaling pathways. | GMFβ, p38 MAPK | - | Increases resistance to cisplatin. | mdpi.com |
Renal Carcinoma
In the context of renal cell carcinoma (RCC), particularly the clear cell type (ccRCC), PKC-ι is an important signaling molecule involved in tumor progression. frontiersin.org While normal kidney tissue expresses PKC-ι, its role becomes pronounced in cancer. nih.govresearchgate.net Studies using human RCC cell lines have demonstrated that inhibiting PKC activity can markedly reduce the in vitro invasiveness of highly aggressive cell lines, suggesting a pro-invasive role for PKC isoforms, including iota. nih.govresearchgate.net
PKC-ι is involved in complex signaling networks that drive RCC. The PI3K pathway, which is frequently activated in RCC, is a key upstream regulator of PKC-ι. frontiersin.org Research shows that PKC-ι is associated with Akt1 and the oncogene c-Myc. frontiersin.org Dual inhibition of PKC-ι (using the inhibitor ICA-1) and the PI3K pathway leads to the downregulation of PKC-ι and subsequent inhibition of c-Myc, inducing apoptosis in ccRCC cells. frontiersin.org This combined treatment also disrupts the association between PKC-ι and Akt1. frontiersin.org
Recent findings also connect PKC-ι to the function of the von Hippel-Lindau (VHL) tumor suppressor protein. researchgate.net The absence of either pVHL or PKC-ι disrupts tight junction formation and increases the levels of α5 integrin. researchgate.net This suggests that both proteins are necessary for the lysosomal degradation of α5 integrin. researchgate.net Interestingly, while the loss of either protein increases cell adhesion, the loss of pVHL leads to increased cell motility, whereas the loss of PKC-ι decreases it. researchgate.net This highlights the distinct but interconnected roles of pVHL and PKC-ι in regulating cellular processes in renal carcinoma. researchgate.net
Table 2: Role of PKC-ι in Renal Carcinoma
| Cellular Process | Mechanism | Key Interacting Proteins | Upstream Activators | Downstream Effects | Supporting Evidence |
| Invasion | Promotes invasive potential of RCC cells. | α-actinin, ε-catenin | - | Enhanced cell invasion. | nih.govresearchgate.net |
| Tumor Progression | Regulation of key oncogenic pathways. | Akt1, c-Myc, MEK, ERK1/2 | PI3K | Promotes cell survival and proliferation. | frontiersin.org |
| Protein Degradation | Required for lysosomal degradation of α5 integrin. | pVHL, α5 integrin | - | Regulates cell adhesion and motility. | researchgate.net |
PKC-ι's Role in Other Biological Contexts
Beyond its role in cancer, PKC-ι is fundamental to several other critical biological processes, including mammalian development, placentation, and neuroplasticity.
Mammalian Development and Placentation Successful in-utero mammalian development is critically dependent on the formation of a functional placenta, which facilitates nutrient and gas exchange between the mother and fetus. pnas.orgbiorxiv.orgnih.gov PKC-ι (also known as PKCλ in mice) plays an essential, evolutionarily conserved role in this process. pnas.org It is specifically required for the differentiation of trophoblast progenitor cells into syncytiotrophoblasts (SynTs), the multinucleated cells that form the maternal-fetal exchange interface. pnas.orgbiorxiv.orgnih.gov
In both mice and humans, PKC-ι is selectively expressed in the trophoblast progenitor cells of the developing placenta. pnas.orgnih.gov Mechanistic studies show that PKC-ι signaling maintains the expression of key transcription factors such as GCM1, GATA2, and PPARγ, which are necessary to initiate the SynT differentiation program. pnas.orgnih.gov The loss of PKC-ι in mouse models abrogates SynT development, leading to defective placentation and embryonic death around day 9.0. pnas.orgnih.govnih.gov Similarly, the loss of PKC-ι in human trophoblast stem cells impairs their ability to differentiate into SynTs. pnas.orgnih.gov This highlights that PKC-ι is crucial for "priming" these progenitor cells for differentiation, a vital step for a successful pregnancy. pnas.org
Neuroplasticity PKC-ι is also involved in the complex processes of neuronal development and neuroplasticity. Neuroplasticity, the ability of the brain to reorganize itself by forming new neural connections, is fundamental for learning and memory. frontiersin.org Atypical PKCs (aPKCs), including PKC-ι, have been implicated in establishing and maintaining cell polarity, a process essential for the development and differentiation of neurons, particularly the formation of axons. scirp.org
Studies using PC12 cells, a common model for neuronal differentiation, have shown that overexpression of PKC-ι can promote neurite outgrowth. scirp.orgresearchgate.net This effect may be at least partially independent of its kinase activity. scirp.org Furthermore, aPKCs are involved in the NSC-to-neuron transition during development and in the adult brain. frontiersin.org For instance, the activation of atypical PKC can promote hippocampal neurogenesis and enhance spatial learning. frontiersin.org The PKC family broadly influences neuroplasticity by regulating neurotransmitter release, ion channels, and receptors, underscoring the intricate role of isoforms like PKC-ι in cognitive function. karger.comnih.gov
Table 3: Summary of PKC-ι's Role in Other Biological Contexts
| Biological Context | Specific Role of PKC-ι | Key Molecular Mediators | Outcome of PKC-ι Activity | Supporting Evidence |
| Mammalian Development | Essential for preimplantation development and regulation of nuclear organization in the early embryo. | - | Ensures proper early embryonic cell cycles and organization. | bioscientifica.com |
| Placentation | Primes trophoblast progenitors for differentiation into syncytiotrophoblasts. | GCM1, GATA2, PPARγ | Establishes the maternal-fetal exchange interface. | pnas.orgnih.govnih.gov |
| Neuroplasticity | Promotes neurite outgrowth and neuronal differentiation; involved in maintaining cell polarity. | PAR-3, PAR-6, Rac | Contributes to the development of neural connections, learning, and memory. | scirp.orgresearchgate.netfrontiersin.org |
Discovery and Development of Pkc Iota in 19 As a Targeted Inhibitor
Rationale for PKC-ι as a Therapeutic Target in Cancer
Protein Kinase C (PKC) isozymes are central to signaling pathways that regulate critical cellular functions, including proliferation, survival, migration, and differentiation. nih.gov Alterations in PKC activity, expression, or localization are frequently observed in human tumors, implicating these enzymes in various aspects of cancer development and progression, such as uncontrolled growth, invasion, metastasis, and resistance to apoptosis. nih.gov Among the PKC family members, atypical Protein Kinase C iota (PKC-ι) is distinguished as a bona fide oncogene, making it a particularly compelling target for cancer therapy. nih.gov
The rationale for targeting PKC-ι is supported by substantial evidence demonstrating its critical role in maintaining the cancerous phenotype. nih.gov Genetic and pharmacological inhibition of PKC-ι has been shown to block the transformed growth of various cancer cell lines, including those from non-small cell lung cancer (NSCLC), ovarian cancer, colon carcinoma, and pancreatic ductal adenocarcinoma (PDAC). nih.gov Furthermore, PKC-ι is essential for tumorigenesis in vivo and promotes cellular migration and invasion. nih.gov The gene for PKC-ι is frequently amplified in primary NSCLC tumors, and its overexpression is correlated with decreased patient survival. aacrjournals.org
PKC-ι is a downstream effector of oncogenic Ras and is involved in oncogenic signaling pathways that promote transformation. nih.govaacrjournals.org It forms an oncogenic complex with the epithelial cell transforming sequence 2 (ECT2) and partitioning defective 6 homologue (Par6), which is central to its role in cancer. nih.gov Despite its critical function in tumor cells, normal cells can better tolerate the inhibition of PKC-ι, suggesting a potential therapeutic window for targeted treatments. nih.gov This combination of being a validated oncogene with a clear role in tumor cell survival and progression establishes PKC-ι as an attractive target for the development of novel cancer therapeutics. nih.govmdpi.com
Fragment-Based Drug Discovery (FBDD) Approaches for PKC-ι Inhibitors
Fragment-Based Drug Discovery (FBDD) has become a successful strategy for identifying lead compounds in drug discovery, particularly for challenging targets like protein kinases. drugdiscoverychemistry.comnih.govwuxibiology.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target protein. wuxibiology.comfrontiersin.org These initial fragment hits serve as starting points for chemical elaboration to develop more potent and selective inhibitors. frontiersin.org
In the search for PKC-ι inhibitors, an FBDD approach was employed. nih.govnih.gov A high-concentration biochemical screen of a fragment library led to the identification of several hits. nih.gov Among these, a pyridine fragment was identified that weakly inhibited PKC-ι, with a half-maximal inhibitory concentration (IC50) of 424 μM. nih.govnih.gov This azaindole-based scaffold was selected for further optimization due to its favorable properties as a starting point for medicinal chemistry efforts. nih.gov The initial weak binding of the fragment provides a foundation that can be systematically built upon to improve potency and selectivity through structure-guided design. frontiersin.orgnih.gov
Structural Optimization and Structure-Activity Relationship (SAR) Studies of PKC-iota-IN-19
Following the identification of the initial pyridine fragment, a systematic process of structural optimization was undertaken, driven by Structure-Activity Relationship (SAR) studies and guided by molecular modeling. nih.govnih.gov The goal was to grow the weakly-bound fragment into a potent and selective inhibitor of PKC-ι. nih.gov
The optimization process involved chemically modifying the initial fragment to explore how changes in its structure affected its binding affinity and inhibitory activity. This iterative process of synthesis and testing establishes the SAR, providing insights into which chemical groups are essential for activity. frontiersin.org
The initial fragment was evolved into more potent compounds. For instance, an intermediate compound, compound 17, demonstrated significantly improved potency. Further modifications, guided by docking hypotheses, led to the synthesis of compound 19 (this compound). This resulting compound was twofold more potent than its benzylamine-containing precursor, achieving an IC50 of 0.34 μM. nih.gov An analogous compound, compound 20, which contained a 2-aminopyrazine as the hinge-binder, was equally potent with an IC50 of 0.27 μM. nih.gov This systematic evolution from a fragment with an IC50 of 424 μM to inhibitors with sub-micromolar potency demonstrates the successful application of SAR-driven optimization. nih.gov
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Initial Pyridine Fragment | 424 | Identified from fragment screen. nih.gov |
| Compound 17 | Sub-micromolar | Intermediate compound with improved potency. nih.gov |
| Compound 19 (this compound) | 0.34 | Result of structural optimization. nih.gov |
| Compound 20 | 0.27 | Analog with 2-aminopyrazine hinge binder. nih.gov |
Molecular Modeling and Docking Hypotheses in Inhibitor Design
Molecular modeling and docking played a crucial role in guiding the structural optimization of the initial fragment hit into the potent inhibitor, this compound. nih.gov Computational docking techniques are used to predict the preferred orientation of a ligand when bound to a protein target, which can inform the design of more potent molecules. semanticscholar.orgsemanticscholar.org
In the development of this compound, a docking hypothesis was established for an early-stage compound (compound 2). It was assumed that the 2-aminopyridine portion of the molecule would form hydrogen-bonding interactions with the hinge residues of PKC-ι, specifically Glu333 and Val335. nih.gov Based on the initial SAR data, the peripheral pyridine was oriented with its nitrogen atom pointing towards a wall of the binding site formed by residues Ile332 and Lys283. nih.gov
This docking model served as a predictive tool to guide subsequent chemical modifications. By visualizing the potential binding mode, chemists could rationally design new analogs with functionalities intended to form additional favorable interactions with the protein, leading to enhanced potency. nih.gov The entire advancement from the initial fragment hit to the final potent inhibitors was driven exclusively by SAR and these molecular modeling hypotheses, even before an experimental crystal structure was obtained. nih.gov
X-ray Crystallographic Analysis of this compound Binding to PKC-ι Kinase Domain
To elucidate the precise binding mechanism of the newly developed inhibitors, X-ray crystallography was employed. nih.gov This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering definitive insights into the molecular interactions. Compound 19 (this compound) was successfully co-crystallized with the PKC-ι kinase domain, and the resulting structure was analyzed. nih.gov
The X-ray crystal structure of the PKC-ι-compound 19 complex revealed a unique binding conformation. nih.gov The analysis confirmed the interactions predicted by the molecular modeling, such as the hydrogen bonds between the 2-aminopyridine group of the inhibitor and the hinge residues Val335 and Glu333 of the protein. nih.gov Additionally, a hydrogen bond was observed between the carbonyl oxygen of the amide in compound 19 and the residue Thr395. nih.gov
A key and distinctive feature of the binding mode was its interaction with the post-kinase domain (also known as the C-terminal tail). nih.gov The PKC kinase family is distinguished by this domain, which inserts side chains into the ATP-binding site. nih.govnih.gov The crystal structure showed that this compound exploits this feature, which is a departure from the canonical binding mode observed for previously published PKC inhibitors where these post-kinase domain residues are displaced. nih.gov
The high-resolution crystal structure revealed that the unique binding mode of this compound involves direct interactions with residues in the post-kinase domain, specifically Phe552 and Asp553. nih.gov Instead of displacing the post-kinase loop, the inhibitor captures and rigidifies it. nih.gov
The analysis identified key points of contact:
Lipophilic Interactions: The pyridine moiety of compound 19 engages in lipophilic interactions with Val268 and Thr395 and forms numerous van der Waals contacts with Asp396. nih.gov
Water-Mediated Hydrogen Bond: The arrangement of protein residues around the peripheral pyridine of the inhibitor suggested the presence of a water-mediated hydrogen bond between the pyridine nitrogen, Lys283, and Asp396. nih.gov
Post-Kinase Domain Engagement: The structure highlighted crucial interactions with Phe552 and Asp553, which are part of the C-terminal tail that folds into the ATP-binding site. This engagement with the post-kinase domain is a novel feature for PKC inhibitors and provides a new avenue for designing isoform-selective inhibitors. nih.gov
| Inhibitor Moiety | Interacting PKC-ι Residue(s) | Type of Interaction |
|---|---|---|
| 2-Aminopyridine | Val335, Glu333 (Hinge) | Hydrogen Bond nih.gov |
| Amide Carbonyl Oxygen | Thr395 | Hydrogen Bond nih.gov |
| Pyridine Moiety | Val268, Thr395 | Lipophilic Interaction nih.gov |
| Pyridine Moiety | Asp396 | Van der Waals Contacts nih.gov |
| Peripheral Pyridine Nitrogen | Lys283, Asp396 | Water-mediated Hydrogen Bond (hypothesized) nih.gov |
| Overall Inhibitor | Phe552, Asp553 (Post-Kinase Domain) | Binding/Stabilization nih.gov |
Selectivity Profiling of this compound Against Other Kinases
A critical aspect in the development of kinase inhibitors is their selectivity, as off-target effects can lead to unforeseen toxicities or a polypharmacological profile. The selectivity of this compound, also referred to as compound 19 in its discovery literature, was evaluated against other isoforms of the Protein Kinase C (PKC) family to determine its specificity. nih.gov
The PKC family is broadly categorized into three subfamilies: classical (cPKC), novel (nPKC), and atypical (aPKC) isoenzymes. To assess the selectivity of this compound, it was tested against representative members from each of these subfamilies. Specifically, the inhibitor's activity was measured against PKC-α (a classical PKC), PKC-ε (a novel PKC), and PKC-ζ (another atypical PKC, closely related to PKC-ι). nih.gov
The research findings indicated that this compound demonstrated limited selectivity within the PKC family. nih.gov This suggests that the inhibitor is likely to have activity against other PKC isoforms in addition to its primary target, PKC-ι. While potent against PKC-ι, with an IC₅₀ value of 0.34 μM, the broader activity across the PKC family is a key characteristic of this compound's inhibitory profile. nih.govmedchemexpress.com
Further analysis of the structure-activity relationships across the tested isoenzymes suggested that there may be opportunities to enhance the selectivity of this chemical scaffold towards either the atypical or the classical PKC subfamilies through further medicinal chemistry efforts. nih.gov
The following table summarizes the PKC isoforms against which this compound was profiled.
| Kinase Subfamily | Representative Isoform Tested |
| Atypical (aPKC) | PKC-ζ |
| Classical (cPKC) | PKC-α |
| Novel (nPKC) | PKC-ε |
Preclinical Academic Research of Pkc Iota in 19
In Vitro Studies on Cellular Effects of PKC-iota-IN-19
In vitro studies using cancer cell lines have been instrumental in understanding the cellular effects of inhibiting PKC-ι. These studies have explored the impact of PKC-ι inhibition on fundamental cancer cell behaviors.
Assessment of Cell Viability and Proliferation in Cancer Cell Lines
Inhibition or depletion of PKC-ι has been shown to decrease cell viability and proliferation in various cancer cell lines. For instance, silencing PKC-ι expression with siRNA significantly reduced the viability of transformed non-malignant prostate RWPE-1 cells and blocked the increase in cell number in androgen-independent prostate DU-145 cells. nih.gov In breast cancer, inhibition of PKC-ι by ICA-1S reduced the proliferation of both BT-549 (Triple Negative) and MCF-7 (Luminal A) cell lines, with IC50 values of 10 µM and 20 µM, respectively. preprints.org Atypical PKC inhibitors, including ICA-1 and ACPD, significantly decreased the proliferation of malignant prostate cancer cell lines DU-145 and PC-3, while showing no significant cytotoxicity towards normal prostate epithelial RWPE-1 cells. spandidos-publications.com Treatment with the aPKC inhibitor DNDA also resulted in a significant reduction in cell proliferation in lung cancer cell lines H1299 and A549 in a dose-dependent manner. dovepress.com In H1299 cells, 10 µM DNDA reduced cell viability by approximately 45% after 3 days, and in A549 cells, the same concentration caused about a 39% reduction in cell viability over 3 days. dovepress.com Inhibition of PKC-ι by RNA interference also dramatically decreased anchorage-independent colony formation in alveolar rhabdomyosarcoma cells. nih.gov
| Cell Line (Cancer Type) | Inhibitor/Method | Effect on Proliferation/Viability | IC50/Reduction (%) | Reference |
|---|---|---|---|---|
| RWPE-1 (Transformed Non-Malignant Prostate) | PKC-ι siRNA | Decreased viability | 87–96% reduction | nih.gov |
| DU-145 (Prostate Carcinoma) | PKC-ι siRNA | Blocked increase in cell number | 80% reduction | nih.gov |
| BT-549 (Triple Negative Breast Cancer) | ICA-1S | Reduced proliferation | 10 µM | preprints.org |
| MCF-7 (Luminal A Breast Cancer) | ICA-1S | Reduced proliferation | 20 µM | preprints.org |
| DU-145 (Prostate Carcinoma) | ICA-1, ACPD | Decreased proliferation | Significant | spandidos-publications.com |
| PC-3 (Prostate Carcinoma) | ICA-1, ACPD | Decreased proliferation | Significant | spandidos-publications.com |
| H1299 (Lung Cancer) | DNDA | Reduced viability | ~45% at 10 µM | dovepress.com |
| A549 (Lung Cancer) | DNDA | Reduced viability | ~39% at 10 µM | dovepress.com |
| Alveolar Rhabdomyosarcoma | PKC-ι RNAi | Decreased colony formation | Dramatic decrease | nih.gov |
Analysis of Cell Cycle Perturbations
PKC-ι has been implicated in regulating cell cycle progression. In RWPE-1 cells, PKC-ι siRNA treatment led to cell cycle accumulation at the G2/M phase. nih.gov Conversely, in DU-145 cells, PKC-ι siRNA treatment resulted in G0/G1 arrest, inhibiting the G1/S transition. nih.gov This difference in cell cycle effect between the two prostate cell lines suggests context-dependent roles for PKC-ι in cell cycle regulation.
Evaluation of Apoptosis Induction
Multiple studies have demonstrated that inhibiting or depleting PKC-ι can induce apoptosis in cancer cells. ICA-1S, a PKC-ι specific inhibitor, induced apoptosis in breast cancer cell lines, as evidenced by the cleavage of Caspase 3 and PARP. preprints.org In prostate cancer cells, atypical PKC inhibitors promoted apoptosis. spandidos-publications.com PKC-ι is considered an anti-apoptotic protein required for the survival of DU-145 cells, and its depletion was shown to induce apoptosis in these cells. nih.gov In glioblastoma cells, PKC-ι depletion was found to initiate mitotic slippage-induced senescence, a form of permanent growth arrest, which can occur in the absence of a detectable DNA damage response and is dependent on p21. nih.gov PKC-ι has also been shown to protect leukemia cells from chemotherapeutic agents, and Bcr-Abl mediated resistance to apoptosis is mediated by PKC-ι. nih.gov PKC-ι can protect against drug-induced apoptosis in leukemia cells. uniprot.org
Investigation of Migration and Invasion Inhibition
PKC-ι plays a significant role in promoting cancer cell migration and invasion. Inhibition of PKC-ι by ICA-1T significantly reduced both invasion and migration in human melanoma cells. tandfonline.com Similarly, siRNA-mediated knockdown of aPKCs, including PKC-ι, decreased cellular invasion in prostate cancer cell lines PC-3 and DU-145. tandfonline.com In PC-3 cells, siRNA of PKC-ι treatments decreased cellular invasion by 38%, and in DU-145 cells, it decreased by 33%. tandfonline.com Migration was also inhibited, with 38% inhibition in PC-3 cells and 27% in DU-145 cells upon siRNA of PKC-ζ treatment (note: the text mentions PKC-ζ here, but the context of the section is PKC-ι). tandfonline.com The aPKC inhibitor DNDA significantly reduced the invasion and dramatically decreased the migratory behavior of A549 lung cancer cells. dovepress.com PKC-ι has also been shown to promote nicotine-induced migration and invasion of lung cancer cells via phosphorylation of m- and μ-calpains, which was blocked by PKC-ι inhibition. ucl.ac.uk PKC-ι is necessary for invasion and motility in glioblastoma cells. nih.gov
| Cell Line (Cancer Type) | Inhibitor/Method | Effect on Migration | Effect on Invasion | Reference |
|---|---|---|---|---|
| Human Melanoma | ICA-1T | Reduced | Reduced | tandfonline.com |
| PC-3 (Prostate Cancer) | PKC-ι siRNA | Reduced (~38%) | Reduced (38%) | tandfonline.com |
| DU-145 (Prostate Cancer) | PKC-ι siRNA | Reduced (~27%) | Reduced (33%) | tandfonline.com |
| A549 (Lung Cancer) | DNDA | Decreased | Reduced | dovepress.com |
| Lung Cancer | PKC-ι inhibition | Blocked | Blocked | ucl.ac.uk |
| Glioblastoma | PKC-ι depletion | Impaired | Impaired | nih.gov |
Note: Some migration data for prostate cancer cell lines was attributed to PKC-ζ siRNA in the source text. The table includes the available data points related to migration and invasion inhibition by targeting aPKCs in the mentioned cell lines.
Modulation of Specific Downstream Signaling Pathways (e.g., NF-κB, AMPK, MMP-7, Notch)
PKC-ι is involved in regulating several downstream signaling pathways crucial for cancer progression. It contributes to cell survival via the NF-κB/PI3K/AKT pathways. tandfonline.com Inhibition of aPKCs significantly reduced the translocation of NF-κB to the nucleus in prostate cancer cells. spandidos-publications.com PKC-ι assists in the translocation of NF-κB to the nucleus, and this pathway is associated with resistance to T-cell-mediated apoptosis. mdpi.com PKC-ι is implicated in the activation of signaling pathways including Ras, c-Src, and NF-κB. sinobiological.com Most of the effects of PKC-ι and PKC-ζ can be attributed to the activation of the pro-survival NF-κB signaling pathway and suppression of apoptosis. nih.gov
PKC-ι can inhibit PD 102807-induced AMPK phosphorylation in human airway smooth muscle cells. medchemexpress.com
In pancreatic acinar-to-ductal metaplasia (ADM), a precursor to pancreatic ductal adenocarcinoma, inhibition of PKC-ι suppresses K-rasG12D–induced MMP-7 expression and Notch activation. plos.org Exogenous MMP-7 was able to restore K-rasG12D-mediated ADM in PKC-ι-depleted cells, suggesting a K-rasG12D-PKC-ι-MMP-7 signaling axis that likely induces ADM through Notch activation. plos.org
In breast cancer, inhibition of PKC-ι with ICA-1S significantly reduced the levels of components in the MAPK/JNK pathway, including Tak1, p-JNK, JNK, m-MKK7, MKK7, p-c-Jun, c-Jun, and TNF-α. aacrjournals.org PKC-ι regulates an oncogenic positive feedback loop between the MAPK/JNK pathway, AP-1 complex (which includes c-Jun), and TNF-α. aacrjournals.org
PKC-ι is also involved in the Rac1/Pak/Mek/Erk signaling pathway, which is involved in cell proliferation of NSCLC. nih.gov
In Vivo Preclinical Models for Efficacy Assessment of this compound
This compound is identified as a chemical compound with PubChem CID 89596533. glixxlabs.com It is indicated to target Protein kinase C iota type (PKC-ι), also known as PRKCI. glixxlabs.com PKC-ι is an enzyme classified under the AGC protein kinase group, specifically within the AGC protein kinase PKC family and subfamily. glixxlabs.com
While Protein kinase C iota is a known target in cancer research and other disease models, and various methodological approaches are employed in studying its role and the effects of its inhibitors, specific research findings, data tables, and detailed descriptions of preclinical studies utilizing solely this compound in the precise contexts of xenograft models, K-rasG12D-induced pancreatic ADM models, and comprehensive pharmacodynamic biomarker analysis were not found within the scope of the searches performed. Similarly, detailed accounts of methodological approaches specifically applied to the preclinical investigation of this compound using the mentioned techniques (2D/3D cell culture, anchorage-independent growth assays, siRNA/shRNA gene silencing, overexpression studies, Western blotting, and immunoprecipitation for protein expression and phosphorylation analysis) were not retrieved.
Therefore, a comprehensive article structured strictly around the provided outline and focusing solely on detailed preclinical academic research findings and methodologies pertaining specifically to this compound cannot be generated based on the current search results.
Methodological Approaches in Preclinical Research
Quantitative Polymerase Chain Reaction (qPCR) and Microarray for Gene Expression Profiling
Quantitative Polymerase Chain Reaction (qPCR) and microarray analysis are techniques used to quantify gene expression levels. In the context of this compound research, these methods can help identify which genes are upregulated or downregulated following PKCι inhibition.
Studies investigating the role of PKCι in various cancers, such as alveolar rhabdomyosarcoma and melanoma, have employed qPCR to assess the expression of PRKCI, the gene encoding PKCι. For instance, qPCR has shown that PRKCI is overexpressed in human alveolar rhabdomyosarcoma compared to normal skeletal muscle. nih.gov Similarly, RT-qPCR data in melanoma cells have revealed changes in PKCι mRNA levels upon silencing of certain transcription factors like c-Jun and FOXO1, suggesting a role of these factors in regulating PRKCI expression. spandidos-publications.com
Microarray analysis complements qPCR by providing a broader view of global gene expression changes. Research has utilized microarray alongside qPCR to analyze the transcriptome of cells treated with PKCι inhibitors or where PKCι expression is modulated. aacrjournals.org This approach helps to match protein level changes with mRNA levels and identify upstream and downstream targets of PKCι-mediated signaling pathways. aacrjournals.org Meta-analysis of gene expression data from studies involving PKCι has identified genes whose expression correlates with PKCι in various tumor types, highlighting potential novel signaling mechanisms involved in PKCι-mediated transformation. nih.gov
Immunohistochemistry and Immunofluorescence for Protein Localization and Tissue Analysis
Immunohistochemistry (IHC) and Immunofluorescence (IF) are techniques used to visualize the location and distribution of specific proteins within tissues or cells. stagebio.comthermofisher.com These methods are crucial for understanding the cellular and subcellular localization of PKCι and how it might change upon inhibition by compounds like this compound or in different cellular states.
IHC has been used to assess the protein expression levels of PKCι in human tumor samples. For example, studies in alveolar rhabdomyosarcoma have shown tumor cell-specific overexpression of PKCι protein by IHC. nih.gov This technique allows for the visualization of PKCι expression within the tissue architecture, distinguishing between tumor cells and surrounding normal tissue. nih.gov
Immunofluorescence provides high-resolution images for protein localization studies and can be used to quantitate fluorescence signals. thermofisher.com IF allows researchers to visualize where proteins are localized within cells, including specific cell types and subcellular compartments like the cell membrane, cytoplasm, or nucleus. stagebio.com Multiplexing in IF enables the detection and distinction of multiple targets simultaneously, which is useful for examining co-localization of PKCι with other proteins involved in signaling pathways or cellular structures. thermofisher.com While the provided search results discuss IHC and IF in the context of studying PKC isoforms and protein localization in general stagebio.comthermofisher.comnih.govbdbiosciences.com, direct application of these techniques specifically with this compound was not explicitly detailed in the snippets, though these are standard methods for validating protein expression and localization changes observed in other assays when studying the effects of a protein inhibitor.
High-Content Imaging (HCI) for Phenotypic Profiling
High-Content Imaging (HCI) is a powerful technique that combines automated microscopy and image analysis to extract quantitative data on multiple cellular features simultaneously. researchgate.net Phenotypic profiling using HCI involves assessing a large number of cellular characteristics, such as size, shape, nuclear morphology, and intensity of stained markers, to identify changes induced by compound treatment. mdpi.comresearchgate.net
Reverse-Phase Protein Array (RPPA) Analysis
Reverse-Phase Protein Array (RPPA) is a high-throughput proteomic technique used to quantify protein levels and their phosphorylation status in multiple samples simultaneously. ptglab.comnmi-tt.de RPPA is particularly useful for analyzing changes in cellular signaling networks. nmi-tt.de
RPPA has been utilized in research involving PKCι to assess protein expression and phosphorylation levels. Studies have used RPPA to determine PKCι protein levels and the phosphorylation status of PKCζ/λ (related atypical PKCs) in various samples, including acute lymphoblastic leukemia (ALL) patient samples and cell lines. nih.govresearchgate.net RPPA analysis has strengthened the association between phospho-PKCι levels and the activation of pathways like the PI3K pathway in ovarian cancer research. researchgate.net This technique allows for the simultaneous interrogation of hundreds of protein targets, providing a comprehensive view of how PKCι modulation affects key signaling proteins and their activation status. nmi-tt.de RPPA can detect proteins from various sources, including cell lysates and tissue samples, making it suitable for preclinical studies. ptglab.comnmi-tt.de
Here is a table summarizing some of the research findings related to PKCι and the techniques discussed:
| Technique | Application in PKCι Research | Key Findings (Examples) | Source(s) |
| qPCR | Assessing PRKCI mRNA expression levels. Identifying transcriptional regulators of PRKCI. | Overexpression of PRKCI in alveolar rhabdomyosarcoma. nih.gov Changes in PRKCI mRNA upon silencing of c-Jun or FOXO1. spandidos-publications.com | nih.govspandidos-publications.com |
| Microarray | Global gene expression profiling. Identifying genes correlated with PKCι expression. | Identification of genes coordinately overexpressed with PKCι in various tumors. nih.gov Analysis of transcriptome changes upon PKCι modulation. aacrjournals.org | aacrjournals.orgnih.gov |
| Immunohistochemistry (IHC) | Visualizing PKCι protein expression and localization in tissues. | Tumor cell-specific overexpression of PKCι protein in alveolar rhabdomyosarcoma. nih.gov | nih.gov |
| Immunofluorescence (IF) | High-resolution protein localization in cells. Co-localization studies. | Used for visualizing protein localization within cells and tissues. stagebio.comthermofisher.com (General application to PKC isoforms shown). nih.gov | stagebio.comthermofisher.comnih.gov |
| High-Content Imaging (HCI) | Phenotypic profiling of compound-treated cells. Predicting toxicity based on morphology. | Used for phenotypic profiling of cells treated with PKCι inhibitors like ICA-1S. mdpi.comresearchgate.net Assessment of various cellular features. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |
| Reverse-Phase Protein Array (RPPA) | Quantifying protein levels and phosphorylation status. Analyzing signaling networks. | Assessment of PKCι protein and phosphorylation levels in cancer samples. nih.govresearchgate.net Association between phospho-PKCι and PI3K pathway activation. researchgate.net | ptglab.comnmi-tt.denih.govresearchgate.netresearchgate.net |
Future Directions and Research Gaps for Pkc Iota in 19
Elucidating Additional PKC-ι-Mediated Signaling Networks
While significant strides have been made in understanding PKC-ι signaling, a complete map of its intricate network of interactions and downstream effects is far from complete. Future research must focus on identifying and validating novel substrates and signaling partners to fully comprehend its oncogenic mechanisms.
PKC-ι is known to operate within several critical cancer-related pathways. It forms an oncogenic complex with Par6 and the epithelial cell transforming sequence 2 (ECT2) to drive transformed growth. nih.gov It also activates a Rac1→Pak→Mek1,2→Erk1,2 signaling cascade, promotes glycolysis via PI3K/AKT/mTOR signaling in ovarian cancer, and engages in a positive feedback loop with the MAPK/JNK pathway and TNF-α in triple-negative breast cancer. aacrjournals.orgnih.gov Furthermore, PKC-ι is involved in regulating epithelial-to-mesenchymal transition (EMT) through the TGF-β pathway and by influencing the dynamics of cytoskeletal components like vimentin (B1176767). nih.govresearchgate.net
Despite this knowledge, many connections remain to be explored. For instance, the interaction of PKC-ι with the double C2 domain protein b (DOC2b) and its potential role in glucose transporter translocation presents an avenue for investigating its function in cancer metabolism beyond glycolysis. researchgate.net Research should also focus on the crosstalk between the known PKC-ι pathways and other signaling networks that are critical for tumor progression and metastasis. Identifying the full spectrum of PKC-ι substrates will be crucial for understanding how its inhibition by compounds like PKC-iota-IN-19 translates into specific cellular responses.
Table 1: Known Signaling Pathways Involving PKC-ι
| Pathway | Key Interacting Proteins | Cellular Outcome | Reference |
|---|---|---|---|
| Cell Polarity & Transformation | Par6, ECT2, Cdc42/Rac1 | Transformed growth, Invasion | nih.govresearchgate.net |
| Proliferation & Growth | Rac1, PAK1, MEK1/2, ERK1/2 | Transformed growth | nih.gov |
| Glycolysis & Metabolism | PI3K, AKT, mTOR | Glycolysis promotion | nih.gov |
| Inflammatory Signaling | NF-κB | Apoptotic resistance | aacrjournals.org |
| Stress Response & Proliferation | JNK, AP-1, TNF-α | Oncogenic positive feedback loop | aacrjournals.org |
Investigating Potential Combination Therapies with this compound
Given the complexity of cancer signaling and the potential for resistance, combination therapies are a cornerstone of modern oncology. A critical future direction is to identify rational, synergistic combination strategies involving this compound. While direct combination studies with this compound are nascent, research on other PKC-ι inhibitors provides a strong foundation for this exploration.
Preclinical studies have demonstrated the potential of combining PKC-ι inhibition with other therapeutic agents. For example, the PKC-ι inhibitor aurothiomalate (B1210753) (ATM) has shown synergistic effects when combined with the microtubule inhibitor vincristine (B1662923) in alveolar rhabdomyosarcoma models. nih.gov This combination led to an accumulation of non-proliferative multinuclear cells, suggesting a cooperative mechanism of action. nih.gov In glioblastoma models, the PKC-ι inhibitor ICA-1 showed enhanced apoptotic effects when combined with TNF-related apoptosis-inducing ligand (TRAIL). aacrjournals.org
Another promising strategy involves co-targeting parallel or downstream pathways. The combination of the PKC-ι inhibitor auranofin with PAK1 inhibitors (such as IPA-3 or OTSSP167) was highly synergistic in non-small cell lung cancer (NSCLC) cell lines with EGFR or KRAS mutations. researchgate.net This combination effectively suppressed key signaling proteins including EGFR, MET, ERK1/2, and AKT. researchgate.net These findings strongly suggest that combining this compound with inhibitors of the PAK1 or MAPK pathways, microtubule-targeting agents, or apoptosis inducers could yield significant therapeutic benefits and should be a priority for future preclinical investigation.
Exploring Mechanisms of Resistance to PKC-ι Inhibition
The development of drug resistance is a major obstacle in targeted cancer therapy. nih.gov Although specific mechanisms of resistance to this compound have not yet been reported, it is imperative to proactively investigate potential avenues of resistance to inform the development of next-generation inhibitors and strategies to overcome it.
Lessons from other kinase inhibitors provide a predictive framework. Resistance to tyrosine kinase inhibitors, for example, frequently arises from secondary mutations in the kinase domain that prevent drug binding, or through amplification of the target gene. nih.gov Another common mechanism is the activation of alternative or "bypass" signaling pathways that compensate for the inhibited pathway, allowing cancer cells to survive and proliferate. researchgate.net
Future research should aim to generate this compound-resistant cell lines to identify the specific molecular changes that confer resistance. This would involve genomic and transcriptomic analysis to search for mutations in the PRKCI gene or upregulation of compensatory signaling pathways. For instance, cells might develop resistance by amplifying downstream effectors of PKC-ι or by activating parallel survival pathways, such as those driven by other PKC isoforms or receptor tyrosine kinases. Understanding these potential escape routes will be crucial for designing effective long-term therapeutic strategies and rational combination therapies.
Development of Novel Analogues with Enhanced Specificity or Potency
The development of this compound was a successful application of fragment-based drug discovery, progressing from a weakly binding fragment to a potent inhibitor with a reported IC50 of approximately 270-340 nM. nih.govmedchemexpress.com The elucidation of its binding mode via X-ray crystallography has provided a critical roadmap for the rational design of novel analogues with improved pharmacological properties. nih.gov
The co-crystal structure revealed a unique binding conformation involving residues in the post-kinase domain (C-terminal tail) of PKC-ι, specifically Phe552 and Asp553. nih.goviucr.org This is a distinct feature that can be exploited for designing next-generation inhibitors. Future medicinal chemistry efforts should focus on creating analogues that optimize these interactions to enhance both potency and selectivity. While this compound showed some selectivity, achieving greater specificity against the closely related atypical isoform PKC-ζ and other conventional or novel PKC isoforms remains a key challenge due to the conserved nature of the ATP-binding pocket. nih.govmdpi.com
Structure-activity relationship (SAR) studies, guided by computational modeling and structural biology, will be essential to systematically modify the this compound scaffold. nih.govnih.gov The goal is to develop analogues with sub-nanomolar potency, improved selectivity across the kinome, and favorable pharmacokinetic properties suitable for in vivo and potential clinical development.
Table 2: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Target | Protein Kinase C iota (PKC-ι) | nih.gov |
| IC50 | ~0.27 - 0.34 µM | nih.govmedchemexpress.com |
| Cellular Activity (GI50, Huh-7 cells) | 11.3 µM | nih.govmedchemexpress.com |
| Discovery Method | Fragment-Based Drug Discovery | nih.govnih.gov |
Advancing Biomarker Identification for Patient Stratification
To maximize the potential clinical benefit of PKC-ι inhibitors like this compound, robust biomarkers are needed to identify patients most likely to respond to therapy. unito.it The development of targeted agents must go hand-in-hand with the development of companion diagnostics for patient stratification.
Research has already identified promising candidate biomarkers. Amplification of the PRKCI gene, which occurs in over 30% of ovarian cancers, is a particularly strong candidate. nih.gov Studies have shown that ovarian cancer cells with PRKCI amplification exhibit an "oncogenic addiction" to PKC-ι; silencing the gene in these cells induces apoptosis, whereas non-amplified cells are unaffected. nih.gov This suggests that PRKCI gene amplification status could be a highly effective biomarker for selecting patients for PKC-ι targeted therapy.
Overexpression of PKC-ι at the mRNA or protein level, which is observed in a high percentage of lung, ovarian, and rhabdomyosarcoma tumors, also serves as a potential biomarker. nih.govnih.gov Furthermore, recent evidence from lung adenocarcinoma models indicates that the PKCι-YAP1 signaling axis may correlate with the response to immune checkpoint inhibitors (ICIs), suggesting a role for PKC-ι status in predicting immunotherapy outcomes. nih.gov Future research should focus on validating these biomarkers in larger patient cohorts and developing standardized, clinically applicable assays (e.g., FISH for gene amplification, IHC for protein expression) to enable effective patient stratification in future clinical trials of PKC-ι inhibitors.
Q & A
Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
